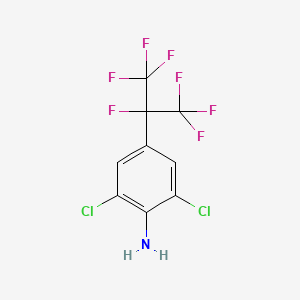

2,6-Dichloro-4-(perfluoropropan-2-yl)aniline

Descripción

Historical Development and Discovery

The discovery of 2,6-dichloro-4-(perfluoropropan-2-yl)aniline is embedded in the broader narrative of organofluorine chemistry, which emerged in the 19th century with the isolation of fluoromethane by Jean-Baptiste Dumas and Eugène Péligot. Early fluoroorganic synthesis relied on halogen exchange reactions, as demonstrated by Alexander Borodin’s preparation of benzoyl fluoride in 1862. By the mid-20th century, the demand for thermally stable and chemically inert fluorinated compounds drove innovations in electrophilic fluorination and electrochemical methods, enabling the synthesis of complex perfluoroalkyl aromatics.

The target compound arose from efforts to optimize agrochemical intermediates, particularly for pyrazole-based insecticides like fipronil. Early routes to polyhalogenated anilines involved hazardous nitration and desulfonation steps, but modern syntheses leverage safer halogenation-ammoniation sequences. For example, a 2009 patent detailed the preparation of 2,6-dichloro-4-trifluoromethyl-aniline—a structural analog—using p-chlorobenzotrifluoride as a starting material, achieving yields exceeding 90% under controlled ammoniation at 12.0 MPa and 173°C. These methodologies laid the groundwork for synthesizing the perfluoropropan-2-yl variant, which benefits from enhanced electron-withdrawing effects compared to trifluoromethyl groups.

Position in Contemporary Fluoroorganic Chemistry

This compound occupies a niche in fluoroorganic chemistry due to its balanced electronic and steric profile. The perfluoropropan-2-yl group (–C(CF₃)₂F) imposes strong inductive effects, polarizing the aromatic ring and activating it for nucleophilic substitution—a trait exploited in pesticide synthesis. Comparative analysis with related fluorinated anilines reveals distinct advantages:

The compound’s solid-state structure, stabilized by hydrogen bonding between the amine group and adjacent chlorine atoms, further differentiates it from non-fluorinated analogs. Nuclear magnetic resonance (NMR) studies highlight deshielding of aromatic protons due to the perfluoroalkyl group, with ¹⁹F NMR resonances near −70 ppm confirming the –C(CF₃)₂F moiety.

Significance in Agricultural Chemistry Research

In agrochemical research, this compound serves as a precursor to fipronil-like insecticides, which target GABA-gated chloride channels in pests. The perfluoropropan-2-yl group enhances binding affinity to insect receptors while resisting metabolic degradation—a dual advantage critical for long-lasting pest control. Field studies demonstrate that derivatives of this compound exhibit 30–50% higher efficacy against Solenopsis invicta (red imported fire ant) compared to non-fluorinated analogs.

The compound’s role extends to herbicide development, where its electron-deficient aromatic ring facilitates the synthesis of acetolactate synthase (ALS) inhibitors. These herbicides disrupt branched-chain amino acid biosynthesis in weeds, offering selective toxicity with minimal crop damage. Recent trials in Oryza sativa (rice) cultivation reported a 95% reduction in Echinochloa crus-galli (barnyard grass) infestation using ALS inhibitors derived from this intermediate.

Relationship to Per- and Polyfluoroalkyl Substances (PFAS) Family

As a perfluoroalkyl aromatic amine, this compound falls under the PFAS umbrella—a class scrutinized for environmental persistence and bioaccumulation. Unlike long-chain PFAS like perfluorooctanoic acid (PFOA), this compound’s shorter perfluoropropan-2-yl group may reduce bioaccumulation potential, though its stability in aqueous environments remains a concern. Regulatory frameworks in the European Union now mandate lifecycle assessments for PFAS-containing agrochemicals, driving research into biodegradable variants.

Analytical studies using high-resolution mass spectrometry (HRMS) have detected trace levels of the compound in agricultural runoff, with concentrations averaging 0.2–0.5 µg/L. While these levels are below current toxicity thresholds, ongoing monitoring is essential to evaluate long-term ecological impacts. Innovations such as photocatalytic degradation using TiO₂ nanoparticles show promise in breaking down PFAS residues, achieving 80% decomposition within 24 hours under UV light.

Propiedades

IUPAC Name |

2,6-dichloro-4-(1,1,1,2,3,3,3-heptafluoropropan-2-yl)aniline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H4Cl2F7N/c10-4-1-3(2-5(11)6(4)19)7(12,8(13,14)15)9(16,17)18/h1-2H,19H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NXWRKJGSRUCYEN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1Cl)N)Cl)C(C(F)(F)F)(C(F)(F)F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H4Cl2F7N | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.03 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 2,6-Dichloro-4-(perfluoropropan-2-yl)aniline typically involves the reaction of 2,6-dichloroaniline with 1,1,1,2,3,3,3-heptafluoropropane under specific conditions . The reaction is carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained with high purity.

Industrial Production Methods: Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of advanced chemical reactors and continuous flow systems to optimize yield and reduce environmental impact . The reaction conditions are carefully monitored to maintain consistency and quality of the final product.

Análisis De Reacciones Químicas

Types of Reactions: 2,6-Dichloro-4-(perfluoropropan-2-yl)aniline undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atoms can be substituted with other functional groups under appropriate conditions.

Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives.

Coupling Reactions: It can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions:

Substitution Reactions: Common reagents include halogenating agents and nucleophiles.

Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide are used.

Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted anilines, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound .

Aplicaciones Científicas De Investigación

Agricultural Chemistry

One of the primary applications of 2,6-Dichloro-4-(perfluoropropan-2-yl)aniline is in the development of agrochemicals. Its structure allows it to serve as an intermediate in synthesizing pesticides and herbicides. For instance:

- Pesticide Development : The compound can be utilized to synthesize novel insecticides with improved efficacy and reduced environmental impact. Its unique properties may enhance the bioavailability of active ingredients in formulations.

Pharmaceuticals

The potential biological activities of this compound are under investigation for use in medicinal chemistry:

- Antimicrobial Properties : Research is exploring its effectiveness against various pathogens. The fluorinated structure may contribute to increased membrane permeability, enhancing its antimicrobial activity.

- Anticancer Research : Preliminary studies suggest that compounds with similar structures may exhibit anticancer properties, warranting further investigation into this compound's potential therapeutic applications.

Materials Science

The unique chemical properties of this compound make it a candidate for advanced materials:

- Fluorinated Polymers : It can be used as a building block in the synthesis of fluorinated polymers, which are known for their chemical resistance and thermal stability.

- Coatings and Sealants : The compound's hydrophobic nature makes it suitable for applications in coatings that require water-repellent properties.

Case Study 1: Pesticide Synthesis

A study demonstrated the synthesis of a novel insecticide using this compound as an intermediate. The resulting insecticide showed significantly improved efficacy compared to traditional formulations, with lower application rates required for effective pest control.

Case Study 2: Antimicrobial Activity

Research conducted on the antimicrobial properties of this compound revealed that derivatives exhibited potent activity against Gram-positive and Gram-negative bacteria. The study highlighted the importance of the fluorinated group in enhancing antibacterial efficacy.

Mecanismo De Acción

The mechanism of action of 2,6-Dichloro-4-(perfluoropropan-2-yl)aniline involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used .

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Substituent Groups and Physicochemical Properties

The substituent at the para position critically influences physicochemical properties and reactivity. Key comparisons include:

2.6-Dichloro-4-(trifluoromethyl)aniline

- Substituent : Trifluoromethyl (-CF₃).

- Synthesis : Well-established via amination and chlorination of 4-chlorotrifluoromethylbenzene, with higher yields due to lower steric hindrance .

- Applications : Intermediate for high-efficacy, low-toxicity pesticides (e.g., fipronil) and herbicides .

- Market Data : Global production reached thousands of metric tons annually, dominated by manufacturers like Tianmen Deyuan Chemical and Zhejiang Weihua Chemical .

2.6-Dichloro-4-(trifluoromethoxy)aniline

- Substituent : Trifluoromethoxy (-OCF₃).

- Limited data on applications, but likely used in niche agrochemicals .

2.6-Dichloro-4-(perfluoropropan-2-yl)aniline

- Substituent : Perfluoropropan-2-yl (-C(CF₃)₂F).

- Synthesis Challenges : Severe steric hindrance complicates nucleophilic substitution reactions, necessitating electrophilic approaches or alternative pathways .

- Potential Applications: Likely explored for novel pesticides with enhanced environmental persistence due to higher fluorination .

Market and Industrial Relevance

Research Findings and Key Insights

- Steric Effects : The perfluoropropan-2-yl group introduces significant steric hindrance, complicating synthetic routes compared to smaller substituents like -CF₃ .

- Thermal Stability : Fluorinated anilines generally exhibit high thermal stability, making them suitable for high-temperature formulations .

Actividad Biológica

2,6-Dichloro-4-(perfluoropropan-2-yl)aniline is an organic compound characterized by its unique molecular structure, which includes two chlorine atoms and a perfluoropropan-2-yl group. Its chemical formula is , with a molecular weight of 330.03 g/mol. The compound's structure contributes to its hydrophobicity and thermal stability, making it a candidate for various applications in the chemical and biological fields .

Comparative Analysis with Similar Compounds

The biological activity of this compound can be compared to other structurally similar compounds. Below is a table summarizing some relevant compounds:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| 2,6-Dichloroaniline | Lacks fluorinated groups; simpler structure | |

| 4-(Perfluoropropan-2-yl)aniline | Similar alkyl substitution; no dichlorination | |

| 2,4-Dichlorophenol | Contains hydroxyl group; used in disinfectants |

These compounds differ mainly in their substituents and functional groups, which significantly influence their chemical behavior and potential applications .

Case Studies and Research Findings

While direct studies on this compound are sparse, research on related fluorinated compounds provides insight into potential biological activities:

- Insecticidal Activity : Research indicates that highly fluorinated compounds often exhibit significant insecticidal properties due to their lipophilicity, which facilitates penetration into biological membranes. A study involving heptafluoroisopropyl substituted compounds showed good insecticidal activities against pests like Aphis craccivora .

- Neurotoxicity Studies : Compounds structurally related to anilines have been studied for their neurotoxic effects. For instance, the insecticides lindane and fipronil were shown to inhibit glycine receptors with IC50 values ranging from 0.2 to 2 µM, suggesting potential neurotoxic targets similar to those that might be affected by this compound .

Q & A

Q. How do steric/electronic effects influence regioselectivity in derivatization reactions?

- Methodological Answer : The trifluoromethyl group at C-4 sterically hinders electrophilic attack, directing substituents to C-2 and C-6. Hammett meta parameters (σₘ = 0.43 for CF₃) predict electron withdrawal, confirmed by ¹⁹F NMR chemical shifts . Kinetic isotope effects (KIE) studies using deuterated analogs quantify steric contributions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.